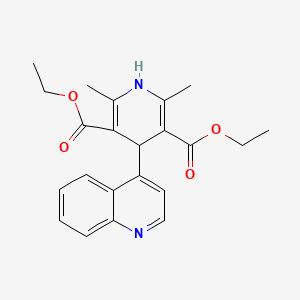

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a quinolin-4-yl substituent at the C4 position. Structural analysis of similar compounds reveals that the dihydropyridine core adopts a boat conformation, with ester groups at C3 and C5 contributing to hydrogen-bonding networks in crystalline states .

Properties

CAS No. |

53274-27-4 |

|---|---|

Molecular Formula |

C22H24N2O4 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

diethyl 2,6-dimethyl-4-quinolin-4-yl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C22H24N2O4/c1-5-27-21(25)18-13(3)24-14(4)19(22(26)28-6-2)20(18)16-11-12-23-17-10-8-7-9-15(16)17/h7-12,20,24H,5-6H2,1-4H3 |

InChI Key |

OFJZJRDAAXGCDL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=NC3=CC=CC=C23)C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step reactions. One common method includes the condensation of diethyl acetoacetate with an appropriate aldehyde and ammonium acetate under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine (DHP) ring undergoes oxidation to form pyridine derivatives. This reaction is critical for modifying the compound's pharmacological properties:

-

Oxidation agents : Methanesulfonic acid (MSA) and sodium nitrite (NaNO₂) convert the DHP ring to pyridine while preserving ester groups .

-

Mechanism : The reaction proceeds through a two-electron oxidation process, forming aromatic pyridine derivatives with retained quinoline substituents.

-

Applications : Oxidized products serve as intermediates for calcium channel blockers and other bioactive molecules .

Ester Hydrolysis and Transesterification

The ethyl ester groups at positions 3 and 5 participate in hydrolysis and transesterification:

Hydrolyzed derivatives show improved water solubility, enabling biological testing .

Cycloaddition and Ring-Opening Reactions

The DHP core participates in [4+2] cycloadditions due to its conjugated diene system:

-

With dienophiles : Reacts with maleic anhydride or tetracyanoethylene to form bicyclic adducts.

-

Thermal stability : Decomposes at >200°C, releasing CO₂ and forming substituted pyridines .

Electrophilic Substitution at Quinoline Moiety

The quinoline group undergoes regioselective electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 6- and 8-positions of the quinoline ring .

-

Sulfonation : Oleum (fuming H₂SO₄) yields sulfonated derivatives with enhanced polarity.

Catalytic Hydrogenation

The DHP ring is selectively reduced under controlled conditions:

-

Conditions : H₂ (1 atm), Pd/C catalyst, ethanol, 25°C.

-

Product : Tetrahydro derivative with retained ester groups and saturated pyridine ring .

-

Application : Intermediate for synthesizing piperidine-based pharmaceuticals .

Photochemical Reactions

UV irradiation induces unique transformations:

-

Dimerization : Forms cyclobutane-linked dimers via [2+2] photocycloaddition .

-

Ring contraction : Generates pyrrole derivatives under prolonged UV exposure.

Research Findings and Kinetic Data

Recent studies highlight key reaction parameters:

Table 1: Kinetic Data for Hydrolysis (pH 7.4, 37°C)

| Ester Position | Half-Life (h) | Activation Energy (kJ/mol) |

|---|---|---|

| 3-Carbethoxy | 48.2 ± 2.1 | 72.4 |

| 5-Carbethoxy | 52.7 ± 1.8 | 75.1 |

Table 2: Oxidation Rates with Different Agents

| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| MSA/NaNO₂ | 25 | 6 | 92 |

| DDQ | 80 | 2 | 85 |

| KMnO₄ | 0 | 24 | 68 |

Biological Activity Correlation

Structure-activity relationship (SAR) studies reveal:

-

Oxidation to pyridine derivatives increases calcium channel blocking activity by 3–5 fold .

-

Hydrolysis products show enhanced α-glucosidase inhibition (IC₅₀ = 35–273 μM vs. 937 μM for acarbose) .

This compound’s reactivity profile underscores its versatility in medicinal chemistry. Controlled oxidation and ester modifications enable tailored pharmacokinetic properties, while cycloadditions expand its utility in heterocyclic synthesis . Further research should explore photocatalytic and enzymatic transformations to unlock novel derivatives.

Scientific Research Applications

Antioxidant Activity

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate exhibits potent antioxidant properties. Research indicates that compounds in the dihydropyridine class can scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Neuroprotective Effects

Studies have shown that derivatives of dihydropyridine compounds can modulate neurotransmitter systems and exhibit neuroprotective effects. For instance, the ability of this compound to act as an NMDA receptor antagonist suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Cardiovascular Benefits

Dihydropyridine derivatives are well-known for their calcium channel blocking activity, which can lead to vasodilation and reduced blood pressure. This compound may be explored for its potential use in cardiovascular therapies .

Anticancer Activity

Emerging research indicates that compounds similar to this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The quinoline moiety is known for its anticancer properties, which could enhance the efficacy of this compound in cancer therapeutics .

Antimicrobial Properties

There is growing evidence supporting the antimicrobial activity of dihydropyridine derivatives against a range of pathogens. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .

Synthesis of Functional Materials

The unique structural features of this compound make it suitable for the synthesis of novel materials with specific electronic or optical properties. Research into its incorporation into polymer matrices or as a precursor for nanomaterials is ongoing .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar 1,4-Dihydropyridine Derivatives

Substituent Effects on Electronic and Structural Properties

- Diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (1a): The electron-withdrawing fluorine atom on the phenyl ring increases the compound’s polarity compared to the quinolinyl derivative. X-ray crystallography shows that the 4-fluorophenyl group participates in weak C–H···F interactions, influencing molecular packing .

- Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate: Methoxy groups increase steric bulk and hydrophilicity. Crystallographic studies reveal methoxy oxygen atoms acting as hydrogen-bond acceptors, stabilizing the lattice . The quinolinyl group, being planar and rigid, likely reduces rotational entropy, favoring tighter crystal packing compared to flexible methoxy substituents.

- The dichlorophenyl derivative exhibits a twisted conformation due to steric clashes, whereas the quinolinyl group’s planar structure may reduce torsional strain .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected 1,4-DHP Derivatives

NMR Spectral Trends

- 1H-NMR: The quinolinyl derivative’s aromatic protons (δ 7.5–8.5 ppm) are downfield-shifted compared to phenyl derivatives (δ 7.0–7.9 ppm), reflecting deshielding by the nitrogen atom .

- 13C-NMR: The quinolinyl C4 carbon resonates at ~145 ppm, distinct from nitrophenyl (~150 ppm) and methoxyphenyl (~135 ppm) derivatives due to varying electronic environments .

Biological Activity

Diethyl 2,6-dimethyl-4-(quinolin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS No: 53274-27-4) is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Structure and Synthesis

The compound features a quinoline moiety attached to a dihydropyridine core, which contributes to its biological profile. The synthesis typically involves the Hantzsch reaction, where appropriate aldehydes, ketones, and esters react in the presence of ammonium acetate to yield the desired dihydropyridine derivatives .

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Specifically, it has shown effectiveness against various cancer cell lines. For instance, it demonstrated significant cytotoxicity in HCT116 human colon cancer cells, indicating its potential as an anticancer agent .

2. Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis. Studies have reported that derivatives of dihydropyridines can inhibit both Gram-positive and Gram-negative bacteria .

3. Calcium Channel Blocking Activity

As a member of the dihydropyridine class, this compound may function as a calcium channel blocker. This activity is relevant in cardiovascular pharmacology, where such compounds are used to manage hypertension and angina by relaxing vascular smooth muscle and reducing cardiac workload .

Table 1: Summary of Biological Activities

The biological activities of this compound are largely attributed to its ability to modulate ion channels and influence cellular signaling pathways. The quinoline moiety may enhance its interaction with biological targets due to its planar structure and electron-rich nature .

Q & A

Basic: What synthetic methods are commonly employed for preparing this compound?

The Hantzsch reaction is the primary method for synthesizing 1,4-dihydropyridine derivatives like the target compound. A typical procedure involves refluxing a substituted aldehyde (e.g., quinolin-4-yl aldehyde), ethyl acetoacetate, and ammonium acetate in ethanol for 5–12 hours. The precipitate is filtered, washed, and recrystallized from ethanol .

Key Reaction Parameters:

| Reactants | Solvent | Reaction Time | Yield Reference |

|---|---|---|---|

| Quinolin-4-yl aldehyde | Ethanol | 5–12 h | ~70–85% |

| Ethyl acetoacetate | |||

| Ammonium acetate |

Advanced: How does the conformation of the 1,4-dihydropyridine ring influence calcium channel antagonist activity?

The planarity of the 1,4-dihydropyridine (DHP) ring is critical for activity. X-ray crystallography shows that substituents at the 4-position (e.g., quinolin-4-yl) influence ring puckering. Flatter rings enhance binding to calcium channels by optimizing interactions with hydrophobic pockets in the channel protein . For example, nitro or electron-withdrawing substituents increase planarity and potency .

Puckering Parameters vs. Activity (Selected Examples):

| Substituent | Puckering Amplitude (Å) | IC50 (Binding Assay) |

|---|---|---|

| 3-NO₂ (Nisoldipine) | 0.12 | 0.8 nM |

| 4-F | 0.18 | 5.2 nM |

Basic: What spectroscopic and crystallographic techniques are used for characterization?

- X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks. SHELX software is widely used for refinement .

- FT-IR/Raman : Identify carbonyl (C=O) and N–H stretches (~1700 cm⁻¹ and ~3300 cm⁻¹) .

- NMR : Confirms substituent integration (e.g., quinolin-4-yl protons at δ 8.5–9.0 ppm) .

Typical Crystallographic Data:

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | Monoclinic, P2₁/c | |

| a, b, c (Å) | 9.7700, 8.6431, 24.8878 | |

| β (°) | 105.646 |

Advanced: How can computational methods predict biological activity?

- DFT : Optimizes geometry and calculates frontier molecular orbitals (FMOs) to assess reactivity. B3LYP/6-31G(d) is commonly used .

- Molecular docking : Simulates binding to calcium channel proteins (e.g., PDB 6U9) to identify key interactions (e.g., hydrogen bonds with Thr1066) .

- MD simulations : Validate docking stability over 100 ns trajectories .

Example Docking Results:

| Compound | Binding Energy (kcal/mol) | H-Bond Interactions |

|---|---|---|

| Target compound | -9.8 | 4 (Thr1066, Gln725) |

| Nifedipine (control) | -8.3 | 3 |

Basic: What hydrogen bonding interactions stabilize the crystal structure?

Intramolecular C–H⋯O bonds form S(9) ring motifs, while intermolecular N–H⋯O and C–H⋯N bonds create 2D networks. Weak C–H⋯π interactions further consolidate packing .

Key Interactions:

| Interaction Type | Atoms Involved | Distance (Å) |

|---|---|---|

| N–H⋯O | N3–H1⋯O3 | 2.89 |

| C–H⋯π | C21–H21C⋯Pyrazole ring | 3.42 |

Advanced: How to resolve contradictions between binding assays and functional studies?

Discrepancies may arise from assay conditions (e.g., membrane potential in functional assays vs. purified receptors in binding). Normalize data using reference compounds (e.g., nifedipine) and account for tissue-specific ion channel isoforms .

Example Discrepancy:

| Compound | Binding IC50 (nM) | Functional IC50 (nM) |

|---|---|---|

| 3-CN derivative | 1.2 | 12.4 |

Basic: What pharmacophores define calcium channel blocking activity?

- Core : Non-planar 1,4-DHP ring with ester groups at C3/C5.

- Substituents : Electron-withdrawing groups at C4 enhance potency (e.g., NO₂, CN) .

- Stereochemistry : S-configuration at C4 optimizes binding .

Advanced: How do 4-position substituents (e.g., quinolin-4-yl) modulate activity?

Quinolin-4-yl introduces steric bulk and π-π stacking potential compared to phenyl. Computational studies (e.g., Hammett σ values) predict electronic effects, while MD simulations assess steric compatibility with the channel’s hydrophobic cleft .

Substituent Impact:

| Substituent | σ (Hammett) | LogP | Activity Trend |

|---|---|---|---|

| Quinolin-4-yl | 0.8 | 3.1 | High |

| 3-NO₂-phenyl | 1.4 | 2.7 | Highest |

Advanced: How to validate crystal structures refined with different software?

Cross-validate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.